

CGK733 and the PIKK Family: A Guide to Cross-Reactivity and Specificity

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Compound of Interest

Compound Name: CGK733

Cat. No.: B1684126

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For researchers in oncology, cell biology, and drug discovery, understanding the specificity of kinase inhibitors is paramount. This guide provides a comparative analysis of **CGK733**, a compound initially identified as an inhibitor of the phosphoinositide 3-kinase-related kinase (PIKK) family, with a focus on its cross-reactivity with key members of this kinase family. The PIKK family, which includes ATM, ATR, DNA-PK, mTOR, and SMG-1, are crucial regulators of cellular processes such as DNA damage repair and cell cycle progression, making them attractive targets for therapeutic intervention.

The Controversy Surrounding CGK733's Primary Targets

CGK733 was first described as a potent inhibitor of both Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, with a reported IC₅₀ value of approximately 200 nM for both.^{[1][2]} However, the initial study reporting these findings was later retracted, leading to uncertainty regarding the compound's precise molecular pharmacology.^{[2][3]} Subsequent research has yielded conflicting results. For instance, one study demonstrated that **CGK733**, at a concentration of 10 μ M, did not inhibit the ionizing radiation-induced phosphorylation of ATM or the UV-induced phosphorylation of ATR substrates in H460 human lung cancer cells.^{[3][4]} This has created a complex landscape for researchers evaluating **CGK733** for their studies.

Comparative Inhibitory Activity Against PIKK Family Kinases

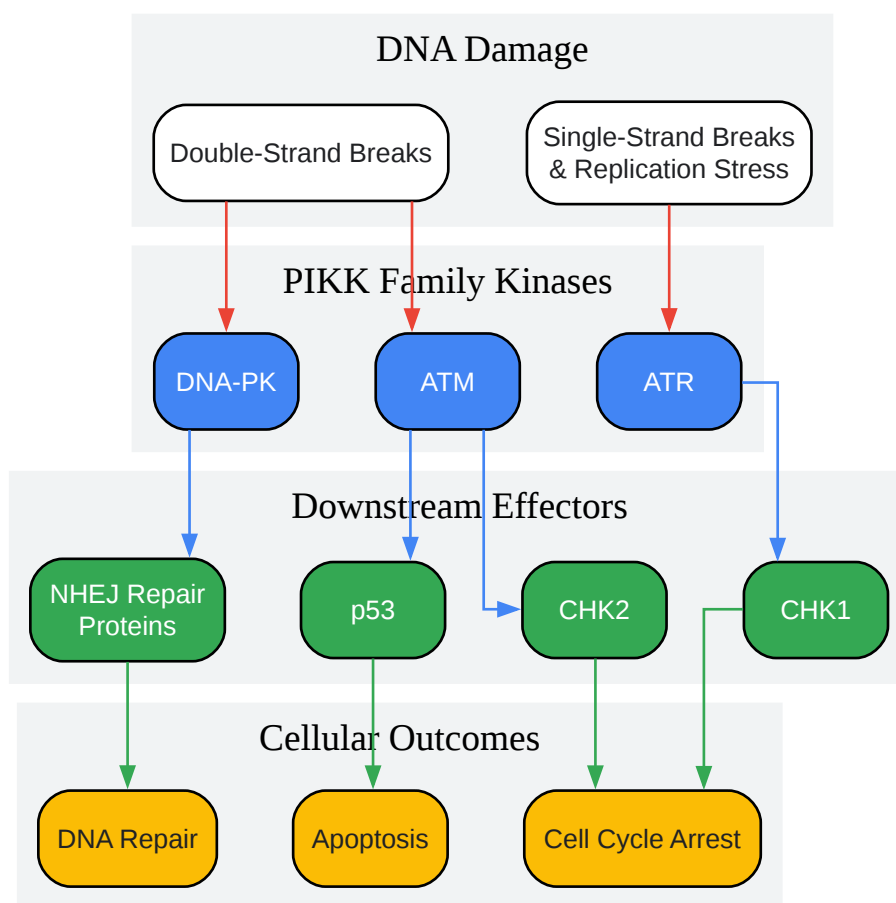
Due to the conflicting reports and the retracted primary literature, comprehensive and validated data on the cross-reactivity of **CGK733** against a full panel of PIKK family kinases is scarce. To provide a framework for comparison, the following table summarizes the reported inhibitory concentrations (IC50) of **CGK733** against ATM and ATR, alongside those of other more selective, well-characterized PIKK inhibitors. This contextualizes the potency and selectivity that is typically sought for inhibitors of this family.

Kinase Target	CGK733 IC50 (nM)	Comparative Inhibitor	Comparative Inhibitor IC50 (nM)
ATM	~200 (Retracted Data) [1][2]	KU-55933	13[5]
No inhibition at 10,000 nM[3][4]	AZD0156	0.58[5]	
ATR	~200 (Retracted Data) [1][2]	VE-821	26[5]
No inhibition at 10,000 nM[3][4]	AZ20	5[6]	
DNA-PK	Data Not Available	CC-115	13[7]
mTOR	Data Not Available	Torin 2	2.1[6]
SMG-1	Data Not Available	Wortmannin	60[8]

Note: The IC50 values for **CGK733** are presented with the important caveat that the primary source was retracted and later studies have failed to replicate the inhibitory activity at relevant concentrations.

PIKK Signaling in the DNA Damage Response

The following diagram illustrates a simplified signaling cascade for the DNA damage response (DDR), highlighting the central roles of ATM, ATR, and DNA-PK. These kinases are activated by different types of DNA lesions and, in turn, phosphorylate a host of downstream effector proteins to orchestrate cell cycle arrest, DNA repair, or apoptosis.



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Caption: Simplified PIKK signaling in response to DNA damage.

Experimental Protocols

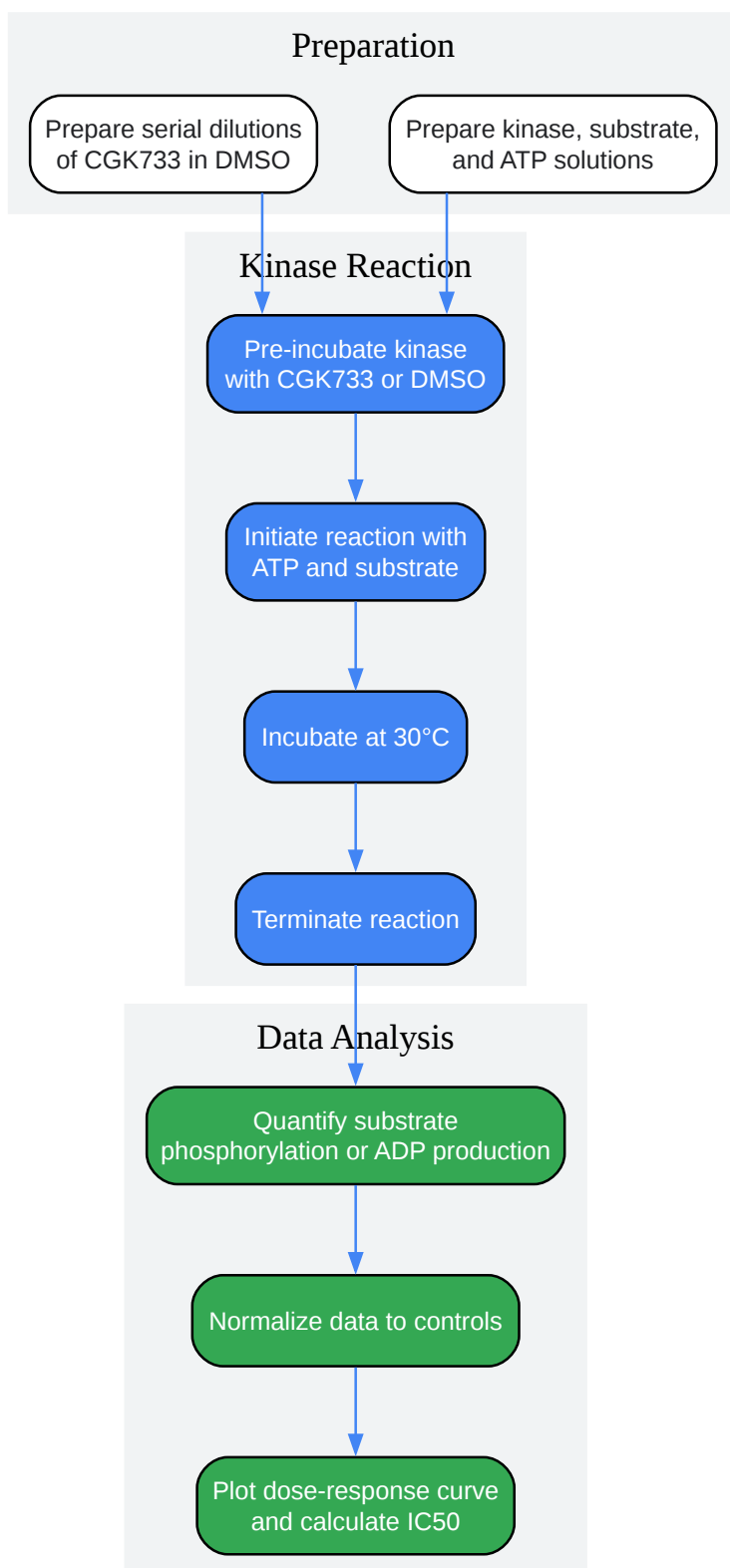
To assess the inhibitory activity of a compound like **CGK733** against PIKK family kinases, a standard experimental approach is an in vitro kinase assay. The general workflow for such an assay is outlined below.

General In Vitro Kinase Inhibition Assay Protocol

- Reagents and Preparation:
 - Recombinant full-length active PIKK enzyme (e.g., ATM, ATR/ATRIP complex).
 - Kinase-specific substrate (e.g., a peptide derived from a known phosphorylation target).

- ATP (Adenosine triphosphate), typically used at a concentration around its K_m for the specific kinase.
- Kinase assay buffer (containing components like Tris-HCl, $MgCl_2$, DTT).
- Test compound (**CGK733**) serially diluted in DMSO.
- Detection reagents (e.g., phosphospecific antibody or ADP detection kit).
- Assay Procedure:
 - The kinase reaction is typically performed in a 96-well or 384-well plate format.
 - The recombinant kinase is pre-incubated with varying concentrations of the inhibitor (**CGK733**) or DMSO (vehicle control) in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
 - The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
 - The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
 - The reaction is terminated by the addition of a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
- Detection and Data Analysis:
 - The amount of phosphorylated substrate (or ADP produced) is quantified. This can be achieved through various methods, such as:
 - ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.
 - Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP generated, which is proportional to kinase activity.[\[9\]](#)
 - Fluorescence-based: Using fluorescently labeled substrates or antibodies.

- The signal from each concentration of the inhibitor is normalized to the control (DMSO-treated) wells.
- The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.



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Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The available evidence on the inhibitory activity and cross-reactivity of **CGK733** against the PIKK family of kinases is inconclusive. The initial promising reports of potent ATM and ATR inhibition have been called into question by the retraction of the original study and subsequent contradictory findings.[1][2][3][4] Researchers considering the use of **CGK733** as a PIKK inhibitor should exercise caution and are encouraged to independently validate its activity in their experimental systems. For studies requiring high selectivity, other well-characterized inhibitors with validated potency against specific PIKK family members may represent more reliable alternatives. The continued development of novel, potent, and selective PIKK inhibitors remains a high priority in the field of cancer therapeutics.

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